molecular formula C7H5Cl2NO2 B105503 1,2-Dichloro-4-methyl-5-nitrobenzene CAS No. 7494-45-3

1,2-Dichloro-4-methyl-5-nitrobenzene

Cat. No. B105503
CAS RN: 7494-45-3
M. Wt: 206.02 g/mol
InChI Key: AOTWCYSQDSKAQT-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-methyl-5-nitrobenzene is a chemical compound that is closely related to various chlorinated nitrobenzenes, which have been the subject of several studies due to their interesting chemical properties and potential applications. Although the exact compound is not directly studied in the provided papers, related compounds such as 1,2-dichloro-4-nitrobenzene and derivatives thereof have been synthesized and analyzed for their structural and chemical characteristics .

Synthesis Analysis

The synthesis of 1,2-dichloro-4-nitrobenzene, a compound similar to 1,2-dichloro-4-methyl-5-nitrobenzene, has been achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent. The optimal conditions for this reaction were determined to be a volume of sulfuric acid of 35ml, a molar ratio of p-nitrochlorobenzene to KClO3 of 1:1, a reaction temperature of 55°C, and a duration of 6 hours, resulting in a yield of 91.8% . This synthesis route could potentially be adapted for the synthesis of the methyl-substituted derivative by starting with an appropriately substituted precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. For instance, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, and characterized by 1H and 13C-NMR, EI-MS, and FT-IR . These techniques could similarly be applied to determine the molecular structure of 1,2-dichloro-4-methyl-5-nitrobenzene.

Chemical Reactions Analysis

Chemical reactions involving chlorinated nitrobenzenes have been studied, such as the reactions of 1,2-dichloro-4,5-dinitrobenzene with amines, leading to monosubstituted nitro products and chloro-nitro-disubstituted products depending on the conditions and reagents used . These findings suggest that 1,2-dichloro-4-methyl-5-nitrobenzene could also undergo similar reactions with amines, potentially leading to a variety of substituted products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenes have been investigated, including their crystal structures and NQR spectra . For example, the crystal structures of 1,2,4,5-tetrachloro-3,6-dinitrobenzene and 1,3,5-trichloro-2,4-dinitrobenzene were determined, and the temperature dependence of their 35Cl NQR frequencies was investigated . These studies provide insights into the physical properties of chlorinated nitrobenzenes, which could be extrapolated to understand the properties of 1,2-dichloro-4-methyl-5-nitrobenzene.

Scientific Research Applications

Synthesis and Chemotherapy

1,2-Dichloro-4-methyl-5-nitrobenzene has been used in the synthesis of derivatives for chemotherapy applications. Woolley and Hoeven (1965) synthesized compounds related to 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, which were tested for their ability to cure spontaneous mammary cancers in mice. These derivatives included ionizable groups and non-ionizable groups like polyhydroxyalkylamido groups to confer water solubility at physiological pH (Woolley & Hoeven, 1965).

Catalytic Synthesis

The compound has been used in catalytic synthesis processes. Hui-ping (2005) described the preparation of 1,2-dichloro-4-nitrobenzene by reacting 1-chloro-4-nitrobenzene with chlorine in a tower chlorinator in the presence of a Lewis acid catalyst. This method yielded a higher product amount compared to traditional flask reactors (Hui-ping, 2005).

Microbial Metabolism

Research by Tahara et al. (1981) investigated the microbial metabolism of chlorinated nitrobenzenes, including 2,4-dichloro-1-nitrobenzene, by Mucor javanicus. This study found novel metabolites through biological reactions like the reduction of the nitro group or substitution of the ortho-chlorine atom (Tahara et al., 1981).

Molecular Structure and Spectroscopy

Research into the molecular structure and vibrational spectra of 1,2-dichloro-4-nitrobenzene has been conducted. Krishnakumar et al. (2012) used B3LYP methodology for computational analysis, providing insights into the compound's molecular and biomolecular spectroscopic characteristics (Krishnakumar et al., 2012).

Interaction with Biological Systems

Baer and Rosenthal (1972) explored the interaction of 1,2-dichloro-4-nitrobenzene with biological systems. They found that feeding dichloronitrobenzene to guinea pigs induced tolerance to dinitrochlorobenzene, a related chemical, which could have implications for immunological research (Baer & Rosenthal, 1972).

properties

IUPAC Name

1,2-dichloro-4-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTWCYSQDSKAQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00322057
Record name 4,5-Dichloro-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-4-methyl-5-nitrobenzene

CAS RN

7494-45-3
Record name 7494-45-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloro-2-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00322057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3,4-Dichlorotoluene was nitrated with concentrated sulfuric acid and fuming nitric acid (d=1.52).
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Synthesis routes and methods II

Procedure details

To stirred 3,4-dichloro-toluene 4 (10.0 g, 62.2 mmol) at 0° C. was slowly added fuming nitric acid (20.0 mL). The mixture was stirred for 2 hrs at RT, then water added (200 mL) and the reaction mixture filtered. The filtrate was purified by silica gel chromatography using 5% ethyl acetate in hexanes to give the title compound 11.7 g (92%). 1H NMR (400 MHz, CDCl3) δ8.14 (s, 1 H, Ar), 7.47 (s , 1 H, Ar), 2.59 (s, 3 H, CH3).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Li, L Yu, X Jiang, S Xia, H Zhao - Chinese Journal of Oceanology and …, 2009 - Springer
2,5,6-Tribromo-1-methylgramine (TBG), isolated from bryozoan Zoobotryon pellucidum was shown to be very efficient in preventing recruitment of larval settlement. In order to improve …
Number of citations: 12 link.springer.com
C Granchi, S Roy, A De Simone, I Salvetti… - European journal of …, 2011 - Elsevier
Current cancer research is being increasingly focused on the study of distinctive characters of tumour metabolism, resulting in a switch from oxidative phosphorylation to glycolysis (…
Number of citations: 81 www.sciencedirect.com
DCC Castillo - 2009 - search.proquest.com
Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter that modulates a number of functions such as mood, sleep, and sexuality. Because the 5-HT2A and 5-HT2C …
Number of citations: 2 search.proquest.com

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